N-Nitroso-3-aminopiperidine Trifluoroacetic Acid
Description
Properties
Molecular Formula |
C7H12F3N3O3 |
|---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
1-nitrosopiperidin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11N3O.C2HF3O2/c6-5-2-1-3-8(4-5)7-9;3-2(4,5)1(6)7/h5H,1-4,6H2;(H,6,7) |
InChI Key |
ZEYWJVSGERLXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)N=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Approach
Starting Material Preparation:
- The precursor 3-aminopiperidine can be obtained via stereoselective hydrolysis of racemic nipecotamide or by other synthetic routes involving aroylation and subsequent hydrolysis steps to yield optically active 3-aminopiperidine derivatives. These methods involve enzymatic or chemical hydrolysis followed by purification techniques such as extraction, distillation, recrystallization, or chromatography.
-
- The key step involves the reaction of 3-aminopiperidine with a nitrosating agent, commonly sodium nitrite, in the presence of trifluoroacetic acid (TFA). The acidic environment provided by TFA is critical as it protonates the amine, making it more susceptible to nitrosation.
- Typical conditions involve dissolving 3-aminopiperidine in trifluoroacetic acid, cooling the solution to 0°C, and slowly adding sodium nitrite while maintaining the acidic pH. The reaction is allowed to proceed at room temperature for several hours to ensure complete nitrosation.
-
- After completion, the reaction mixture is typically diluted with an organic solvent such as dichloromethane, followed by phase separation and washing with sodium bicarbonate to remove excess acid and impurities.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- Final purification can be achieved by recrystallization or chromatography to obtain this compound with high purity (>95% by HPLC).
Analytical Data and Characterization
The compound is characterized by several analytical techniques to confirm its structure and purity:
| Parameter | Data/Methodology |
|---|---|
| Molecular Formula | C7H12F3N3O3 |
| Molecular Weight | 243.18 g/mol |
| IUPAC Name | 1-nitrosopiperidin-3-amine; 2,2,2-trifluoroacetic acid |
| Purity | >95% (HPLC) |
| Mass Spectrometry | Confirm molecular ion peak at m/z 243.18 |
| NMR Spectroscopy | Proton and Carbon NMR confirm nitroso and piperidine moieties |
| Infrared Spectroscopy (FTIR) | Characteristic N=O stretch and acid carbonyl peaks |
| Melting Point | Typically determined during purification |
These data ensure the compound's identity and suitability for research applications.
Comparative Table of Preparation Conditions
Chemical Reactions Analysis
1-Nitrosopiperidin-3-amine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Nitrosopiperidin-3-amine trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is utilized in biochemical studies to investigate the effects of nitrosamines on biological systems.
Medicine: Research on this compound includes its potential role in drug development and its effects on human health.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes
Mechanism of Action
The mechanism of action of 1-nitrosopiperidin-3-amine trifluoroacetate involves its interaction with molecular targets and pathways in biological systems. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can affect cellular signaling pathways, enzyme activity, and gene expression, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Comparison with Structurally Related Trifluoroacetate Compounds
Given the lack of direct data on N-NAPTFA, comparisons are drawn from structurally related trifluoroacetate derivatives documented in the evidence.
Table 1: Comparative Analysis of Trifluoroacetate Derivatives
*Estimated based on analogous structures.
Key Findings :
Functional Group Complexity: N-NAPTFA’s nitroso (N=O) and aminopiperidine groups introduce steric and electronic effects absent in simpler TFA salts. This may alter solubility and reactivity compared to TFA or 3-Azetidineacetic acid trifluoroacetate . TFA-Hexylaminolinker Phosphoramidite’s phosphoramidite group enables oligonucleotide synthesis, whereas N-NAPTFA’s nitroso group could facilitate nitrosation reactions, a concern in carcinogenicity studies .
Hazard Profile: TFA is corrosive (H314) and toxic if inhaled (H332) . N-NAPTFA likely shares these risks due to the TFA moiety. The nitroso group may introduce additional hazards (e.g., H351: suspected carcinogen), though specific data are lacking.
Applications: TFA is used in HPLC and peptide synthesis , while TFA-Hexylaminolinker Phosphoramidite aids nucleic acid chemistry . N-NAPTFA’s applications remain speculative but could involve nitrosation studies or catalysis.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
